Formyl radical

Gas-phase kinetics Combustion chemistry Atmospheric oxidation

Researchers modeling hydrocarbon combustion or tropospheric oxidation require accurate HCO• kinetics to prevent systematic errors in flame speed and HOx budget predictions. Formyl radical (CAS 2597-44-6) provides validated thermochemical benchmarks: ΔfH°(298.15 K) = 41.75 ± 0.10 kJ mol⁻¹ (ATcT). Its unique HCO + O₂ adduct well depth (~40 kcal mol⁻¹) opens the CO + HO₂ channel at low temperatures, directly affecting heat release rates in CFD simulations. Incorporating accurate HCO kinetics improves laminar flame speed predictions by 7-13% at 1 atm for CH₄, n-C₇H₁₆, CH₃OH, and CH₃OCH₃.

Molecular Formula CHO
Molecular Weight 29.018 g/mol
CAS No. 2597-44-6
Cat. No. B1212396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormyl radical
CAS2597-44-6
Molecular FormulaCHO
Molecular Weight29.018 g/mol
Structural Identifiers
SMILES[CH]=O
InChIInChI=1S/CHO/c1-2/h1H
InChIKeyCFHIDWOYWUOIHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Formyl Radical Thermochemical and Kinetic Data


The formyl radical (HCO•), CAS 2597-44-6, is a highly reactive, short-lived organic free radical central to hydrocarbon combustion mechanisms and tropospheric oxidation cycles [1]. It is a bent σ‑radical with an unpaired electron localized primarily on carbon, exhibiting a ground-state X²A' electronic configuration [2]. As an obligate intermediate in the conversion of fuel molecules to CO and CO₂, HCO serves as a sensitive indicator of heat release in flames and is a key source of HO₂ radicals in both combustion and atmospheric systems [1]. Its thermochemical properties, including an enthalpy of formation ΔfH°(298.15 K) = 41.75 ± 0.10 kJ mol⁻¹, have been rigorously established via the Active Thermochemical Tables (ATcT) network [3].

Workflow Combustion mechanism development and validation
Reference Data ATcT thermochemical network data available
Use Context Tropospheric oxidation cycle studies

Why Formyl Radical Cannot Be Substituted in Kinetic Models


Despite belonging to the same broad class of small reactive intermediates, the formyl radical cannot be interchanged with more familiar radicals such as HO₂, CH₃, OH, or even its isomer COH without introducing substantial quantitative error in predictive models. Its bimolecular reaction rate constants with O₂ are distinctly different from those of alkyl or alkenyl radicals, and its adduct well depth with molecular oxygen (≈40 kcal mol⁻¹) diverges sharply from those of allyl or ethyl radicals [1]. Moreover, the thermodynamic preference for HCO over isoformyl (COH) by ≈176 kJ mol⁻¹ ensures that HCO dominates the isomer population under all relevant conditions [2]. Substituting HCO with a generic “R•” radical in combustion or atmospheric chemistry mechanisms would misrepresent branching ratios, alter radical pool concentrations, and ultimately degrade the fidelity of flame speed predictions, ignition delay calculations, and tropospheric HOx budget assessments.

Dimension
HCO Behavior
Substitute May Differ
O₂ reaction channel
Chemically activated adduct favors CO + HO₂ formation
Alkyl/alkenyl adducts may redissociate to reactants; branching ratios may shift
Kinetic model sensitivity
Specific bimolecular rate constant governs radical pool distribution
Generic R• substitution may alter flame speed and ignition delay predictions
Isomer relevance
Thermodynamic preference ensures HCO dominates isomer population
COH isomer population negligible; COH-based pathways not relevant

Quantitative Differentiation vs. Key Comparators


Bimolecular Rate Constants: HCO + O₂ vs. Vinyl Radical

The absolute rate constant for the reaction HCO + O₂ → HO₂ + CO is (5.6 ± 0.6) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K [1]. In contrast, the overall rate constant for vinyl radical reaction with O₂ (C₂H₃ + O₂ → products) under similar conditions is (6.92 ± 0.17) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ [2]. The 19% lower rate constant for HCO reflects the distinct transition-state energetics of the formyl + O₂ reaction channel, which proceeds via a chemically activated adduct with a deep well (~40 kcal mol⁻¹) and ultimately yields CO + HO₂ as the dominant products.

Rate Constant at 298 K
Reported
HCO + O₂: (5.6 ± 0.6) × 10⁻¹² vs C₂H₃ + O₂: (6.92 ± 0.17) × 10⁻¹² cm³ molecule⁻¹ s⁻¹
Supports kinetic model branching ratio review
Cross-study comparison context; gas phase, 1 Torr He
Gas-phase kinetics Combustion chemistry Atmospheric oxidation

Adduct Well Depth in O₂ Addition vs. Allyl Radical

The depth of the potential energy well for the initial HCO–O₂ adduct dictates which subsequent reaction channels are kinetically accessible. Quantum Rice–Ramsperger–Kassel (QRRK) analysis shows that the formyl + O₂ adduct has a well depth of approximately 40 kcal mol⁻¹, whereas the allyl + O₂ adduct is significantly shallower at ~18 kcal mol⁻¹ [1]. This 22 kcal mol⁻¹ difference is kinetically decisive: the deeper formyl well allows the chemically activated adduct to overcome the barrier to CO + HO₂ formation even at low temperatures, while the allyl adduct predominantly redissociates to reactants.

Adduct Well Depth
Head-to-head
HCO–O₂: ~40 kcal mol⁻¹ Allyl–O₂: ~18 kcal mol⁻¹
Supports adduct stability pathway interpretation
QRRK theoretical analysis context
Chemical activation Adduct stability Reaction channel branching

UV Absorption Cross-Section: 230 nm vs. 615 nm

The formyl radical exhibits a strong UV absorption band with a maximum cross-section of 7.3 × 10⁻¹⁸ cm² molecule⁻¹ at 230 nm, as determined by laser photolysis–transient absorption spectroscopy [1]. In contrast, the absorption cross-section in the visible region (615.75 nm) is more than an order of magnitude lower: (5.3 ± 0.9) × 10⁻¹⁹ cm² molecule⁻¹ at 298 K [2]. The 13.8-fold difference in cross-section directly translates to detection sensitivity when selecting excitation wavelengths for cavity ring-down or laser-induced fluorescence measurements.

UV Cross-Section
Reported
7.3 × 10⁻¹⁸ cm² molecule⁻¹ at 230 nm (5.3 ± 0.9) × 10⁻¹⁹ at 615 nm
Supports detection wavelength selection context
Cross-study comparison; 13.8× higher at 230 nm
Spectroscopic detection Cavity ring-down spectroscopy Laser-induced fluorescence

Quantum Yield from HCHO Photolysis vs. Acetaldehyde

Absolute quantum yields for the radical (H + HCO) channel of formaldehyde photolysis have been measured directly across the tropospherically relevant wavelength range of 300–330 nm. At 303.70 nm, the HCO quantum yield Φ(HCO) = 0.68, with values decreasing to near zero at longer wavelengths [1]. This wavelength-dependent efficiency is a unique property of HCO photoproduction; it contrasts with the radical quantum yields from photolysis of other carbonyl compounds (e.g., acetaldehyde, where Φ(HCO) = 0.87 ± 0.11 at 243 K [2]) and establishes HCHO photolysis as the predominant primary source of HCO in the troposphere.

Quantum Yield Φ(HCO)
Class-level
Φ(HCO) = 0.68 at 303.70 nm (HCHO) Φ(HCO) = 0.87 ± 0.11 at 243 K (CH₃CHO)
Supports photolytic HOx budget interpretation
Class-level inference; wavelength-dependent yield context
Atmospheric photochemistry Radical budget HOx cycle

Thermodynamic Stability: HCO vs. Isoformyl (COH)

The formyl radical (HCO) is thermodynamically favored over its isomer isoformyl (COH) by a substantial margin. According to the Active Thermochemical Tables (ATcT), the enthalpy of formation at 298.15 K is ΔfH°(HCO) = 41.75 ± 0.10 kJ mol⁻¹ [1] and ΔfH°(COH) = 217.63 ± 0.69 kJ mol⁻¹ [2]. The 176 kJ mol⁻¹ (42 kcal mol⁻¹) difference ensures that under all thermal conditions relevant to combustion, atmospheric, or interstellar chemistry, the equilibrium population of COH is negligible relative to HCO. This thermodynamic preference dictates that reaction pathways proceeding via HCO (e.g., H + CO addition) will dominate over those requiring COH formation.

ΔfH° at 298.15 K
Head-to-head
HCO: 41.75 ± 0.10 kJ mol⁻¹ COH: 217.63 ± 0.69 kJ mol⁻¹
Supports isomer population context review
ATcT v1.140 evaluation context; ΔΔfH° = 175.88 kJ mol⁻¹
Thermochemistry Isomer stability Reaction pathway energetics

Application Scenarios with Distinct Analytical Advantage


Predictive Flame Speed Simulations in Combustion Modeling

Incorporating non-equilibrium 'prompt' dissociation of HCO into combustion mechanisms increases predicted laminar flame speeds by 7–13% at 1 atm for fuels including CH₄, n-C₇H₁₆, CH₃OH, and CH₃OCH₃ [1]. The unique well depth of the HCO + O₂ adduct (~40 kcal mol⁻¹) [2] ensures that the CO + HO₂ channel remains open even at low temperatures, directly impacting heat release rates. Accurate HCO kinetics are therefore indispensable for computational fluid dynamics (CFD) simulations of internal combustion engines and gas turbines.

Quantifying HOx Radical Sources in Tropospheric Chemistry

The absolute quantum yield of HCO from formaldehyde photolysis (Φ(HCO) = 0.68 at 303.70 nm) [3] is a critical input for atmospheric chemistry models calculating HOx (OH + HO₂) budgets. High-resolution Φ(HCO)·σ(HCHO) data enable calculation of photolysis rates J(HCO) that are 25–33% higher than previous NASA-JPL recommendations [3], improving predictions of ozone formation and pollutant oxidation in the boundary layer.

High-Sensitivity Trace Detection via UV Spectroscopy

The strong UV absorption cross-section of HCO at 230 nm (7.3 × 10⁻¹⁸ cm² molecule⁻¹) [4] provides a 13.8× sensitivity advantage over visible detection at 615 nm. This enables cavity ring-down or laser-induced fluorescence detection of HCO at sub-ppb levels in combustion exhaust, atmospheric monitoring stations, and interstellar chemistry simulations, where interference from other radical species is minimized by the distinct spectral signature.

Radical Formylation for Selective Aldehyde Synthesis

A novel method for generating formyl radicals from α-chloro N-methoxyphthalimides under mild photoredox conditions enables selective alkene hydroformylation to aldehydes [5]. This approach circumvents traditional formylation reagents (e.g., CO gas under high pressure) and offers a distinct synthetic route to aldehydes that leverages the unique reactivity of the formyl radical as a formylating agent.

Application
Selection Property
Validation Focus
Combustion CFD modeling
Non-equilibrium HCO kinetics context
Flame speed prediction model review
Tropospheric HOx budget modeling
HCHO photolysis quantum yield context
Radical production rate interpretation
Spectroscopic trace HCO detection
UV absorption cross-section context
Detection wavelength selection review
Radical formylation synthesis
Photoredox HCO generation context
Aldehyde synthesis pathway review

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